Dihydroenmein

Chemosensitization Multidrug resistance reversal Vincristine-resistant leukemia

Dihydroenmein (CAS 14237-76-4) is an ent-kaurane diterpenoid of the enmein-type subclass, with molecular formula C20H28O6 and molecular weight 364.44 g/mol. It is a naturally occurring compound isolated from Isodon species and is structurally derived from enmein by reduction of the exocyclic 20(21) methylene to a 20-methyl group.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
CAS No. 14237-76-4
Cat. No. B224792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroenmein
CAS14237-76-4
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O
InChIInChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3
InChIKeyXDIFXKVLMXAILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroenmein: Chemical Profile and Comparator Landscape


Dihydroenmein (CAS 14237-76-4) is an ent-kaurane diterpenoid of the enmein-type subclass, with molecular formula C20H28O6 and molecular weight 364.44 g/mol [1]. It is a naturally occurring compound isolated from Isodon species and is structurally derived from enmein by reduction of the exocyclic 20(21) methylene to a 20-methyl group [2]. Unlike its parent compound enmein and the widely studied oridonin, dihydroenmein lacks the α-methylene cyclopentanone moiety, which abolishes its direct antitumor and antibacterial activity [2]. This compound is primarily of research interest as a chemosensitizer in multidrug-resistant cancer models, rather than as a direct cytotoxic agent [3].

Activity Profile Chemosensitizer-only tool; lacks direct cytotoxicity and antibacterial activity
Structural Feature Ent-kaurane scaffold without α-methylene cyclopentanone group
Research Context Supports multidrug resistance reversal model studies; not a direct cytotoxic agent

Why Analogs Cannot Replace Dihydroenmein in Chemosensitization Research


In-class substitution with enmein, oridonin, or kamebanin—all ent-kaurane diterpenoids isolated from the same Isodon species—is not scientifically viable when the research objective is to study multidrug resistance reversal [1]. Enmein retains direct antitumor activity (IC50 3.2–8.2 μg/mL against K562) and antibacterial properties due to its α-methylene cyclopentanone group, whereas dihydroenmein lacks these activities entirely [2]. Oridonin and kamebanin are potent direct cytotoxic agents (e.g., kamebanin IC50 = 1.3 μM against HL-60 cells), fundamentally distinct from dihydroenmein's chemosensitizing-only profile [1]. Even trichorabdal B, which shares chemosensitizing activity, shows distinct potency (P388/VCR(+) IC50 = 32 μM vs. 67 μM for dihydroenmein), indicating possible mechanistic divergence [1]. The absence of the reactive α-methylene moiety in dihydroenmein confers a fundamentally different structure-activity relationship, making it a therapeutically distinct chemical tool with a unique biological profile that cannot be approximated by any single analog [2].

Target – Dihydroenmein
Analogs (Enmein, Oridonin, Kamebanin)
Mechanism Chemosensitization (VCR resistance reversal); no direct cytotoxicity
Mechanism Direct cytotoxicity via α-methylene cyclopentanone; may confound resistance studies
α‑Methylene Group Absent; eliminates thiol reactivity and antibacterial activity
α‑Methylene Group Present; essential for direct antitumor and antibacterial effects
Antibacterial Activity Not detected; cleaner tool for mammalian chemosensitization assays
Antibacterial Activity Confirmed against gram‑positive bacteria; adds confounding variable

Dihydroenmein Quantitative Differentiation Evidence


Selective Chemosensitization vs. Direct Cytotoxicity

In a direct head-to-head panel of 15 Isodon diterpenoids, dihydroenmein (compound 2) was the only compound to demonstrate a large window between intrinsic inactivity and VCR-enhanced cytotoxicity [1]. Against murine VCR-resistant P388 cells in the presence of 15 nM VCR, dihydroenmein exhibited an IC50 of 67 µM, whereas its IC50 against VCR-resistant cells without VCR was >120 µM (>1.8-fold selective enhancement) [1]. In contrast, enmein (compound 1) showed no such chemosensitizing window, with IC50 values of 7.2 µM (P388/S) and 7.5 µM (P388/VCR+) reflecting direct cytotoxicity independent of VCR [1]. Oridonin (compound 8) displayed potent direct cytotoxicity against HeLa (IC50 ~5.0 µM) and HL-60 (IC50 ~9.0 µM) cells, demonstrating broad antitumor activity rather than chemosensitization [1].

Chemosensitization Window
Head‑to‑head
Dihydroenmein IC₅₀ 67 µM (with VCR) vs >120 µM (without); enmein IC₅₀ ~7.5 µM regardless of VCR
Only dihydroenmein shows VCR‑dependent enhancement, supporting clean chemosensitization endpoint studies.
CCK‑8 assay, P388/VCR⁺ cells, 15 nM VCR, 48 h
Chemosensitization Multidrug resistance reversal Vincristine-resistant leukemia

Absence of In Vivo Antitumor Activity

A landmark in vivo study by Fujita et al. demonstrated that enmein and oridonin, which both possess the α-methylene cyclopentanone function, exhibit antitumor activity against Ehrlich ascites carcinoma inoculated into mice [1]. In contrast, dihydroenmein—lacking this functional group—showed no antitumor activity whatsoever in the same murine model [1]. The study explicitly concluded that the α-methylene-cyclopentanone system is the essential pharmacophore for antitumor activity in this compound class [1]. Enmein at larger doses retained activity, while dihydroenmein remained completely inactive [1].

In Vivo Antitumor Activity
Head‑to‑head
No antitumor activity in Ehrlich ascites model; enmein and oridonin active
Confirms chemosensitizer‑only profile; no direct antitumor effect.
Mouse Ehrlich ascites carcinoma, i.p. injection
In vivo antitumor activity Ehrlich ascites carcinoma Structure-activity relationship

Lack of Antibacterial Activity

The 1976 Fujita study also evaluated antibacterial activity against gram-positive bacteria [1]. Enmein, oridonin, and other α-methylene-containing diterpenoids exhibited specific activity against gram-positive organisms [1]. Dihydroenmein and other derivatives lacking the α-methylene cyclopentanone system showed no antibacterial activity against any tested strain [1]. This absence of antibacterial activity is advantageous for studies focused purely on mammalian chemosensitization, as it eliminates a potential confounding variable in co-treatment experiments.

Antibacterial Activity
Head‑to‑head
No activity against gram‑positive bacteria; enmein and oridonin active
Eliminates antibacterial confounding in mammalian chemosensitization assays.
Standard susceptibility testing
Antibacterial selectivity Gram-positive bacteria Off-target liability

Chemosensitization Potency vs. Trichorabdal B

Among the 15 diterpenoids tested by Ohsaki et al., only three compounds—dihydroenmein (2), trichorabdal B (7), and shikokiaside B (11)—demonstrated VCR-enhancing activity against P388/VCR(+) cells [1]. In the same assay under identical conditions (CCK-8, 48 h, co-existence of 15 nM VCR), dihydroenmein exhibited an IC50 of 67 µM, while trichorabdal B showed a more potent chemosensitizing effect with an IC50 of 32 µM [1]. Both compounds were inactive without VCR (IC50 >120 µM) and against VCR-sensitive P388 cells [1]. This quantitative difference (2.1-fold higher IC50 for dihydroenmein) suggests distinct structure-activity determinants within the chemosensitizer subgroup [1].

Potency vs. Trichorabdal B
Head‑to‑head
Dihydroenmein IC₅₀ 67 µM vs. trichorabdal B 32 µM (both with 15 nM VCR)
Indicates structure‑dependent potency variation among chemosensitizers; dihydroenmein offers a moderate‑potency reference.
Both inactive without VCR (>120 µM); P388/VCR⁺ model
Chemosensitizer potency comparison P388 leukemia Drug resistance reversal agents

Optimal Procurement and Application Scenarios


Multidrug Resistance Reversal Studies in Leukemia Models

Dihydroenmein is the optimal choice for laboratories investigating the mechanisms of VCR resistance reversal in leukemia, as demonstrated by its selective chemosensitizing activity (IC50 shift from >120 µM to 67 µM upon VCR co-administration) [1]. Unlike enmein and oridonin, which introduce direct cytotoxicity that confounds resistance reversal data, dihydroenmein provides a clean chemosensitizer-only phenotype [1].

SAR Reference for α-Methylene Cyclopentanone Pharmacophore

Dihydroenmein serves as the ideal negative-control compound for SAR studies focused on the α-methylene cyclopentanone pharmacophore [1]. Its complete lack of direct antitumor and antibacterial activity, while retaining the ent-kaurane scaffold, makes it indispensable for comparative studies with enmein, oridonin, and kamebanin [1].

Chemosensitizer Potency Benchmarking and Assay Standardization

With a well-defined IC50 of 67 µM in the P388/VCR(+) assay under standardized conditions (15 nM VCR, 48 h CCK-8 assay), dihydroenmein provides a reliable reference point for benchmarking novel chemosensitizers [1]. Its intermediate potency between trichorabdal B (IC50 = 32 µM) and inactive compounds offers a useful calibration standard for assay validation [1].

Formulation Stability and Synthetic Accessibility

Dihydroenmein's stability profile (melting point 274-275 °C decomposition) and its accessibility via hydrogenation of enmein [1] make it a practical starting material for medicinal chemistry campaigns focused on developing enmein-type chemosensitizer probes. Its lack of the reactive exo-methylene group reduces off-target thiol reactivity compared to enmein [1].

Application
Selection Property
Validation Focus
MDR reversal model studies
Chemosensitizer‑only phenotype
VCR‑resistance endpoint response
α‑Methylene pharmacophore SAR
Absence of α‑methylene group
Differential activity profiling against direct‑cytotoxic diterpenoids
Chemosensitizer potency benchmarking
Moderate chemosensitizer reference potency
Assay calibration and reproducibility
Medicinal chemistry scaffold studies
Stable ent‑kaurane core lacking reactive exo‑methylene
Synthetic accessibility and probe development
Quote Request

Request a Quote for Dihydroenmein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.